methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1251923-55-3
VCID: VC2818122
InChI: InChI=1S/C9H10N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5,8,10-11H,1H3
SMILES: COC(=O)C1NC2=CC=CC=C2S(=O)(=O)N1
Molecular Formula: C9H10N2O4S
Molecular Weight: 242.25 g/mol

methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate

CAS No.: 1251923-55-3

Cat. No.: VC2818122

Molecular Formula: C9H10N2O4S

Molecular Weight: 242.25 g/mol

* For research use only. Not for human or veterinary use.

methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate - 1251923-55-3

Specification

CAS No. 1251923-55-3
Molecular Formula C9H10N2O4S
Molecular Weight 242.25 g/mol
IUPAC Name methyl 1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylate
Standard InChI InChI=1S/C9H10N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5,8,10-11H,1H3
Standard InChI Key VMJNJQAMISKIID-UHFFFAOYSA-N
SMILES COC(=O)C1NC2=CC=CC=C2S(=O)(=O)N1
Canonical SMILES COC(=O)C1NC2=CC=CC=C2S(=O)(=O)N1

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

Methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate belongs to the class of heterocyclic compounds known as benzothiadiazine derivatives. Its IUPAC name is methyl 3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate 1,1-dioxide, indicating the presence of a benzothiadiazine core structure with specific functional group modifications . The compound is identified by its unique CAS registry number 1251923-55-3, which serves as its definitive identifier in chemical databases and literature . This identification is crucial for distinguishing this particular compound from other structurally similar benzothiadiazine derivatives.

The molecular formula of this compound is C₉H₁₀N₂O₄S, with a calculated molecular weight of 242.25 g/mol . This formula confirms the presence of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom, arranged in a specific three-dimensional configuration that determines its chemical behavior and potential biological activities.

Structural Features and Characteristics

The compound features a distinctive bicyclic structure consisting of a benzene ring fused to a thiadiazine heterocycle. This arrangement creates a complex molecular framework with multiple functional groups that contribute to its chemical reactivity. The 1,1-dioxo designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom, forming a sulfonyl group (SO₂) that significantly influences the electronic properties of the molecule.

The structural configuration can be represented by the SMILES notation: O=C(C(NC1=CC=CC=C12)NS2(=O)=O)OC, which provides a linear string representation of the molecular structure . For more comprehensive three-dimensional representation, the InChI code 1S/C9H10N2O4S/c1-15-9(12)8-10-6-4-2-3-5-7(6)16(13,14)11-8/h2-5,8,10-11H,1H3 and InChI key VMJNJQAMISKIID-UHFFFAOYSA-N offer standardized chemical identifiers .

The methyl carboxylate group (-COOCH₃) at position 3 of the benzothiadiazine ring system represents an important functional modification that affects both the physical properties and potential biological activities of the compound . This ester group introduces possibilities for further chemical transformations, including hydrolysis to the corresponding carboxylic acid or transesterification to other ester derivatives.

PropertyValueReference
Molecular FormulaC₉H₁₀N₂O₄S
Molecular Weight242.25 g/mol
CAS Number1251923-55-3
SMILES CodeO=C(C(NC1=CC=CC=C12)NS2(=O)=O)OC
InChI KeyVMJNJQAMISKIID-UHFFFAOYSA-N
Structural ClassificationBenzothiadiazine derivative
MDL NumberMFCD16547640

Synthetic Methodologies

General Synthetic Approaches

The synthesis of methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate can be accomplished through various methodologies, reflecting the compound's complex heterocyclic structure. One significant approach involves manganese-catalyzed acceptorless dehydrogenative coupling reactions. This methodology utilizes primary alcohols as substrates to facilitate the formation of the benzothiadiazine core structure. A notable advantage of this synthetic route is the release of environmentally benign by-products such as water and hydrogen, making it aligned with green chemistry principles.

The starting materials for syntheses typically include readily available compounds such as saccharin sodium salt or other substituted benzothiadiazines. These precursors provide the basic structural framework that can be further modified to introduce the carboxylate functionality at the desired position. The reaction conditions are carefully optimized to enhance yield and selectivity, particularly with respect to regioselectivity in functionalization reactions.

Researchers often conduct kinetic studies and mechanistic investigations to understand the role of catalysts and intermediates during the synthesis process. These studies provide valuable insights into reaction pathways and help identify rate-limiting steps, facilitating further optimization of reaction conditions and catalyst design.

Synthetic MethodKey FeaturesPotential AdvantagesReference
Manganese-catalyzed dehydrogenative couplingUses primary alcohols as substrates; releases water and hydrogen as by-productsEnvironmentally friendly; atom-economical
Transition metal-catalyzed C-H activationEmploys vinylene carbonate and 4-diazopyrazolone as coupling reagentsEnables formation of complex heterocycles; high efficiency
Traditional methods using saccharin sodium saltUtilizes readily available starting materialsPotentially cost-effective; scalable

Biological Activity and Applications

Structure-Activity Relationships

The biological activities of benzothiadiazine derivatives, including potentially methyl 1,1-dioxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-3-carboxylate, are closely related to their structural features. The presence of the benzothiadiazine core provides a scaffold that can be modified to target specific biological pathways or receptors.

The methyl carboxylate group at position 3 of the benzothiadiazine ring is likely to influence the compound's pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability. This functional group also introduces possibilities for further structural modifications, such as hydrolysis to form the corresponding carboxylic acid or amidation to create amide derivatives with potentially enhanced biological activities.

Table 3: Potential Biological Activities of Benzothiadiazine Derivatives

Biological Target/ActivityObserved EffectsStructural RequirementsReference
Cancer cells (prostate, TNBC)Reduced cell viability; selective cytotoxicitySpecific substitution patterns on benzothiadiazine core
Complex II (mitochondrial)Inhibition activity (though not linked to cytotoxicity)Structure-dependent; requires further investigation
Neuropharmacological targetsPotential applications (specific targets not identified)Benzothiadiazine scaffold with appropriate substitutions
Aldose reductase (related compounds)Enzyme inhibition1,2-Benzothiazine 1,1-dioxide carboxylate structure
CategoryInformationReference
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302, H315, H319, H335
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
Primary HazardsOral toxicity; Skin, eye, and respiratory irritation
SupplierProduct CodePackage SizePrice (USD)Reference
Sigma-Aldrich (Enamine)ENA295068206-100MG100 mg$335.40
BLD PharmNot specifiedNot specifiedNot specified
Evita ChemicalsNot specifiedNot specifiedNot specified

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